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Compound of Interest

Compound Name: GSK-1070916

Cat. No.: B612190

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of
GSK-1070916 in animal studies. GSK-1070916 is a potent and selective, ATP-competitive
inhibitor of Aurora B and Aurora C kinases, demonstrating broad antitumor activity.[1][2][3]
Proper preparation and administration are crucial for obtaining reliable and reproducible results
in preclinical research.

Chemical Properties

A summary of the key chemical and physical properties of GSK-1070916 is presented in the

table below.
Property Value Reference
Molecular Formula Cs0H33N70 [4]
Molecular Weight 507.63 g/mol [4]
CAS Number 942918-07-2 [2]
Appearance Yellow to off-white powder [5]
Purity >98% [5]
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Solubility Data

GSK-1070916 is practically insoluble in water, necessitating the use of organic solvents and
formulation vehicles for in vivo administration. The following table summarizes its solubility in
various solvents.

Solvent Solubility Reference

91-102 mg/mL (approx. 179-

DMSO 4][5][6
201 mM) [41[5][6]

Ethanol 8 mg/mL (approx. 15.75 mM) [5][6]

Water Insoluble [5]1[6]

Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the
solubility of GSK-1070916.[4]

Mechanism of Action: Aurora B/C Kinase Inhibition

GSK-1070916 selectively inhibits Aurora B and Aurora C kinases, which are key regulators of
mitosis.[1][3] Inhibition of Aurora B disrupts critical mitotic events, including chromosome
segregation and cytokinesis. This leads to endoreduplication and the formation of polyploid
cells, which ultimately undergo apoptosis.[1] A key pharmacodynamic marker of GSK-1070916
activity is the inhibition of phosphorylation of histone H3 at serine 10 (pHH3-S10), a direct
substrate of Aurora B.[1][5]
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Caption: Mechanism of action of GSK-1070916.

In Vivo Administration Protocols

GSK-1070916 is typically administered via intraperitoneal (i.p.) injection. The following
protocols describe the preparation of dosing solutions.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This formulation is suitable for achieving a clear solution for intraperitoneal administration.
Materials:

e GSK-1070916 powder

e Dimethyl sulfoxide (DMSO), anhydrous

e Polyethylene glycol 300 (PEG300)
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o Tween-80 (Polysorbate 80)

o Sterile Saline (0.9% NaCl)

Procedure:

Prepare a stock solution of GSK-1070916 in DMSO (e.g., 16.7 mg/mL).[2] Ensure the
powder is completely dissolved.

e In a sterile tube, add 400 pL of PEG300.

e To the PEG300, add 100 pL of the GSK-1070916 DMSO stock solution and mix thoroughly
until the solution is clear.[2]

e Add 50 pL of Tween-80 to the mixture and vortex until clear.[2]
e Add 450 pL of sterile saline to bring the final volume to 1 mL.[2] Mix gently but thoroughly.

o The final concentration of GSK-1070916 in this formulation will be 1.67 mg/mL. The final
solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]

Protocol 2: DMSO/SBE-B-CD/Saline Formulation

This formulation utilizes sulfobutyl ether beta-cyclodextrin (SBE-f3-CD) to improve solubility.

Materials:

GSK-1070916 powder

Dimethyl sulfoxide (DMSO), anhydrous

20% (w/v) SBE-B-CD in Saline

Sterile Saline (0.9% NacCl)
Procedure:

e Prepare a stock solution of GSK-1070916 in DMSO (e.g., 16.7 mg/mL).[2]
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In a sterile tube, add 900 pL of 20% SBE-B-CD in saline.

Add 100 pL of the GSK-1070916 DMSO stock solution to the SBE-[3-CD solution.[2]

Mix thoroughly until a clear solution is obtained.

The final concentration of GSK-1070916 will be 1.67 mg/mL in 10% DMSO and 90% (20%
SBE-B-CD in Saline).[7]

Experimental Workflow for In Vivo Studies

A typical workflow for an in vivo efficacy study using GSK-1070916 in a tumor xenograft model
is outlined below.
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Caption: General experimental workflow for in vivo studies.

Recommended Dosages and Administration
Schedules

Dosages of GSK-1070916 in animal studies typically range from 25 to 100 mg/kg, administered
intraperitoneally.[4][8] The dosing schedule can be adjusted based on the tumor model and
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tolerance. A common schedule is once daily administration for 5 consecutive days, followed by
a 2-day break (5-on, 2-off), repeated for several cycles.[9][10]

. Administrat
Animal Dosage .
Tumor Type ion Route & Outcome Reference
Model (mgl/kg)
Schedule
Dose-
) HCT116 i.p., single dependent
Nude Mice 25, 50, 100 o [8]
(Colon) dose inhibition of
pHH3-S10
Antitumor
) Various i.p., daily, 5- effects in
Nude Mice 25, 50, 100 ) 9]
Xenografts on/2-off multiple
models
SCID-NOD MV-4-11 ) 72% increase
) ) 25 i.p., 5-on/2-off [10]
Mice (Leukemia) in life span
. 140%
SCID-beige HL-60 ) ) )
) ) 50 i.p., 5-on/2-off  increase in [10]
Mice (Leukemia) )
life span

Pharmacodynamic Monitoring: To confirm target engagement in vivo, tumor samples can be
collected at various time points after dosing to assess the levels of phospho-histone H3 (Serl10)
by methods such as Western blotting or immunohistochemistry.[8][10] A significant and
sustained decrease in pHH3-S10 levels is indicative of effective Aurora B inhibition.[8] For
example, a single 100 mg/kg i.p. dose in mice with HCT116 tumors resulted in a sustained
decrease in pHH3-S10 phosphorylation for up to 24 hours.[8]

Stability and Storage

GSK-1070916 powder should be stored at -20°C.[5] Stock solutions in DMSO can be stored at
-20°C for up to one month.[6] It is recommended to aliquot stock solutions to avoid multiple
freeze-thaw cycles.[6] Dosing formulations should be prepared fresh daily.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b612190?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/19567821/
https://pubmed.ncbi.nlm.nih.gov/19567821/
https://www.medchemexpress.com/GSK-1070916.html
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=8358
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=8358
https://www.selleckchem.com/products/gsk1070916.html
https://lktlabs.com/product/gsk-1070916/
https://www.adooq.com/gsk1070916.html
https://www.invivochem.com/gsk1070916.html
https://www.invivochem.com/gsk1070916.html
https://www.researchgate.net/figure/Pharmacodynamic-effects-and-concentrations-of-GSK1070916-GSK1070916A-was-administered_fig2_26331714
https://www.researchgate.net/publication/26331714_GSK1070916_a_potent_Aurora_BC_kinase_inhibitor_with_broad_antitumor_activity_in_tissue_culture_cells_and_human_tumor_xenograft_models
https://aacrjournals.org/cancerres/article/68/9_Supplement/5651/543786/GSK1070916A-a-potent-and-selective-Aurora-B-kinase
https://www.benchchem.com/product/b612190#gsk-1070916-preparation-for-animal-studies
https://www.benchchem.com/product/b612190#gsk-1070916-preparation-for-animal-studies
https://www.benchchem.com/product/b612190#gsk-1070916-preparation-for-animal-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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